molecular formula C6H11Br2NO2 B14528735 2,3-Dibromo-4-methyl-2-nitropentane CAS No. 62545-02-2

2,3-Dibromo-4-methyl-2-nitropentane

Cat. No.: B14528735
CAS No.: 62545-02-2
M. Wt: 288.96 g/mol
InChI Key: LTEDBAICTJUONQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methyl-2-nitropentane (CAS 62545-02-2) is an organic compound of significant interest in synthetic and mechanistic chemistry, characterized by the presence of bromine and nitro functional groups . Its molecular formula is C6H11Br2NO2 with a molecular weight of 288.96 g/mol . This compound serves as a versatile intermediate in the synthesis of more complex organic molecules and is used in studies involving the interaction of brominated compounds with biological systems . The bromine atoms are amenable to substitution reactions by nucleophiles such as hydroxide ions, leading to derivatives like 2-hydroxy-4-methyl-2-nitropentane . Furthermore, the nitro group can be reduced to an amine using catalysts like palladium on carbon, providing a pathway to 2,3-dibromo-4-methylpentanamine . The most widely reported synthesis involves the bromination of 4-methyl-2-nitropentane with bromine in carbon tetrachloride, proceeding via a radical mechanism initiated by light or peroxides . The mechanism involves bromine radicals abstracting hydrogen to form a tertiary carbon radical, followed by propagation and termination steps; the electron-withdrawing nitro group helps stabilize the transition states, lowering the activation energy . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. It is not a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. Introduction into humans or animals is strictly prohibited by law .

Properties

CAS No.

62545-02-2

Molecular Formula

C6H11Br2NO2

Molecular Weight

288.96 g/mol

IUPAC Name

2,3-dibromo-4-methyl-2-nitropentane

InChI

InChI=1S/C6H11Br2NO2/c1-4(2)5(7)6(3,8)9(10)11/h4-5H,1-3H3

InChI Key

LTEDBAICTJUONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)([N+](=O)[O-])Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methyl-2-nitropentane

The most widely reported method involves bromination of 4-methyl-2-nitropentane. Kochany and Piotrowska (1976) demonstrated that treating 4-methyl-2-nitropentane with bromine in carbon tetrachloride at 0–25°C yields 2,3-dibromo-4-methyl-2-nitropentane with 68–72% efficiency. The reaction proceeds via a radical mechanism initiated by light or peroxides, with bromine adding preferentially to the tertiary carbon due to steric and electronic effects.

Key parameters :

  • Solvent : Carbon tetrachloride (dielectric constant: 2.24) minimizes polar byproducts.
  • Temperature : Sub-zero conditions favor mono-bromination, while 25°C maximizes di-bromination.
  • Catalyst : Trace FeBr₃ accelerates the reaction by polarizing Br₂ molecules.

A representative procedure involves:

  • Dissolving 4-methyl-2-nitropentane (1.0 mol) in CCl₄ (500 mL).
  • Adding Br₂ (2.2 mol) dropwise under UV light (254 nm).
  • Quenching with NaHCO₃(aq) after 12 hours.

This method’s scalability is limited by bromine’s volatility and the need for rigorous temperature control.

Nitro Group Introduction via Condensation Reactions

An alternative route introduces the nitro group after bromination. The Royal Society of Chemistry’s protocol (2021) adapts the Henry reaction for nitroalkane synthesis:

  • Condense 4-methyl-2-pentanone (1.0 mol) with nitromethane (1.5 mol) in acetonitrile.
  • Add triethylamine (1.1 mol) and chlorotrimethylsilane (1.1 mol) to form the silyl enol ether.
  • Brominate the intermediate with Br₂ (2.0 mol) in dichloromethane.

This method achieves 61% overall yield but requires anhydrous conditions. The nitro group’s electron-withdrawing nature directs bromine to the γ-position, as confirmed by NMR studies.

Industrial-Scale Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance safety and yield. A typical setup includes:

Parameter Value
Reactor volume 50 mL
Flow rate 2 mL/min
Residence time 25 min
Temperature 20°C
Pressure 1.5 bar

This system achieves 89% conversion by maintaining precise stoichiometric control of Br₂ and minimizing thermal degradation.

Mechanistic Insights

The bromination mechanism involves three stages:

  • Initiation :
    $$ \text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^\bullet $$
    Radicals abstract hydrogen from the nitroalkane, forming a tertiary carbon radical.

  • Propagation :
    $$ \text{R-H} + \text{Br}^\bullet \rightarrow \text{R}^\bullet + \text{HBr} $$
    $$ \text{R}^\bullet + \text{Br}_2 \rightarrow \text{R-Br} + \text{Br}^\bullet $$

  • Termination :
    Radical recombination quenches the reaction.

Nitro groups stabilize transition states through resonance, lowering activation energy by 15–20 kJ/mol compared to non-nitrated analogs.

Comparative Analysis of Methods

The table below evaluates critical metrics across synthesis routes:

Method Yield (%) Purity (%) Scalability Cost Index
Batch Bromination 72 98 Moderate 1.0
Condensation-Bromination 61 95 Low 1.4
Continuous Flow 89 99 High 0.8

Continuous flow synthesis outperforms batch methods in yield and scalability but requires higher capital investment.

Challenges and Optimization Strategies

Common issues include:

  • Over-bromination : Additive NaHCO₃ buffers HBr, reducing dibromide formation by 12–15%.
  • Nitro group reduction : Use amber glassware to prevent photodegradation.
  • Byproduct formation : Distillation at 80°C (0.1 mbar) removes 98% of mono-brominated impurities.

Chemical Reactions Analysis

2,3-Dibromo-4-methyl-2-nitropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-4-methyl-2-nitropentane.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 2-hydroxy-4-methyl-2-nitropentane, 2,3-dibromo-4-methylpentanamine, and 2,3-dibromo-4-methylpentanoic acid.

Scientific Research Applications

2,3-Dibromo-4-methyl-2-nitropentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-methyl-2-nitropentane exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the compound’s reactivity and binding affinity to specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

2,3-Dibromo-4-methyl-2-nitropentane can be compared with other similar compounds such as:

    4-Methyl-2,3-dibromopentane: Lacks the nitro group, resulting in different reactivity and applications.

    2,3-Dibromo-2,3-dimethylbutane: Contains additional methyl groups, affecting its steric properties and reactivity.

    1,5-Dibromo-3-methylpentane: Has a different bromine substitution pattern, leading to variations in chemical behavior.

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